molecular formula C8H14O B2376995 2-(2-Methylpropyl)cyclobutan-1-one CAS No. 624733-42-2

2-(2-Methylpropyl)cyclobutan-1-one

Cat. No. B2376995
CAS RN: 624733-42-2
M. Wt: 126.199
InChI Key: NZUYHRGTBXISEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)cyclobutan-1-one, also known as methylcyclobutyl ketone, is a cyclobutanone compound . It has a molecular weight of 126.2 .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylpropyl)cyclobutan-1-one is represented by the InChI code 1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-(2-Methylpropyl)cyclobutan-1-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Application in Chemistry and Biochemistry

  • Dehydrogenated Intermolecular Cyclization: The one-electron reduction of related compounds leads to the formation of products characterized by spectroscopy methods. This process is significant in understanding intermolecular cyclization in chemistry (Muramatsu, Toyota, & Satou, 2009).
  • Involvement in Bioactive Compounds: Research on cyclobutane-containing alkaloids, including synthetic analogs, has confirmed their antimicrobial, antibacterial, anticancer, and other activities. This highlights the role of cyclobutane structures in bioactive compounds (Dembitsky, 2007).
  • Synthesis of Schiff Base Ligands: New Schiff base ligands involving cyclobutane have been synthesized, and their antimicrobial activities were explored, signifying their potential in medicinal chemistry (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Application in Photocatalysis and Synthesis

  • Photocatalytic [2+2] Cycloadditions: Studies have demonstrated the use of ruthenium-based complexes as photocatalysts for efficient [2+2] enone cycloadditions, contributing to cyclobutane product formation under visible light (Ischay, Anzovino, Du, & Yoon, 2008).
  • Regioselective and Stereoselective Cycloadditions: Quantum dots have been used as photocatalysts to achieve high regioselectivity and diastereoselectivity in intermolecular [2+2] photocycloadditions of styrene derivatives (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).

Application in Drug Synthesis

  • Synthesis of Cyclobutane β-Dipeptides: The synthesis of bis(cyclobutane) β-dipeptides was accomplished, showcasing the potential of cyclobutanes in peptide synthesis (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
  • Ytterbium Triflate Catalysis in Synthesis: Ytterbium triflate catalyzed the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, showing significant potential in the stereoselective synthesis of complex molecules like piperidines (Moustafa & Pagenkopf, 2010).

Safety and Hazards

The compound has several hazard statements including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-(2-methylpropyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUYHRGTBXISEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)cyclobutan-1-one

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